![molecular formula C20H14O4 B2553948 (2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one CAS No. 56270-12-3](/img/structure/B2553948.png)

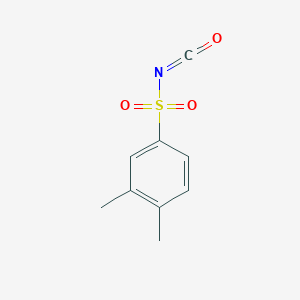

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one" is a complex organic molecule featuring furan rings and conjugated enone structures. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of furan-containing compounds can involve various strategies, including oxidative dearomatization, palladium-catalyzed reactions, and Claisen-Schmidt condensation . For instance, the oxidative dearomatization of di(het)arylpropan-1-ones followed by cyclization can lead to the formation of prop-2-en-1-ones with furan rings . Similarly, palladium-catalyzed one-pot multi-component reactions can be used to synthesize 2-(furan-3-yl)acetates, which are precursors to other furan derivatives . The Claisen-Schmidt condensation is another method used to create furan-containing compounds, as seen in the synthesis of various 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The conjugated enone system contributes to the molecule's reactivity and potential biological activity . X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, multi-component synthesis, and cyclization reactions . These reactions can lead to the formation of diverse structures with potential pharmacological applications. For example, the reaction between furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can produce highly functionalized bifurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the furan ring and the overall molecular conformation . The electronic properties, including HOMO and LUMO energies, can be studied using computational methods like DFT to predict the molecule's reactivity and stability . Additionally, furan derivatives can exhibit non-linear optical (NLO) behavior, which is significant for materials science applications .

Relevant Case Studies

Furan derivatives have been evaluated for various biological activities, including antidepressant and antianxiety effects in animal models . Moreover, some furan-containing compounds have been tested for their antibacterial activity, demonstrating the potential of these molecules in medicinal chemistry .

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and structural analysis of similar chalcone derivatives have been conducted. For example, compounds like (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one were synthesized using the Claisen-Schmidt condensation reaction. These compounds' structures were characterized using various techniques including FT-IR, elemental analysis, and X-ray diffraction. They exhibited specific dihedral angles and intra-molecular hydrogen bonds, contributing to their stability through weak intermolecular interactions (Salian et al., 2018).

Photophysical Properties

- Research on the photophysical properties of chalcone derivatives, closely related to (2E)-3-(furan-2-yl) compounds, showed that their absorption and fluorescence characteristics vary significantly in different solvents. This solvatochromic effect, due to intramolecular charge transfer interactions, indicates a large difference in dipole moments between ground and excited states. Such properties are crucial for applications in areas like molecular electronics or photonics (Kumari et al., 2017).

Molecular Docking and Antibacterial Activity

- Novel synthesized derivatives of similar chalcone compounds, including 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, showed potential in antibacterial activities against various strains of bacteria. Molecular docking studies provided insights into their binding interactions with bacterial proteins, highlighting their potential as bioactive compounds in pharmaceutical research (Khumar et al., 2018).

Nonlinear Optical Properties

- Chalcone derivatives substituted with multiple methoxy groups have been studied for their nonlinear optical properties. These properties are vital for applications in optical devices. The study of 1-(furan-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one, for instance, revealed that such compounds are thermally stable and exhibit significant nonlinear optical characteristics (Chandra et al., 2020).

Electronic Material Applications

- Furan-based chalcone derivatives have been explored for their potential in electronic material applications, particularly in LED and solar cell fabrication. Studies on compounds like (E) 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one and (E) 1-(furan-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one revealed their high optical transmittance and blue light emission properties, underlining their suitability for use in electronic devices (Davanagere & Jayarama, 2019).

将来の方向性

Future research on this compound could involve exploring its synthesis and reactivity, as well as investigating its potential applications. For example, furan-containing compounds are found in many natural products and pharmaceuticals, so this compound could potentially have interesting biological activity .

特性

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(10-8-17-6-2-12-23-17)15-4-1-5-16(14-15)20(22)11-9-18-7-3-13-24-18/h1-14H/b10-8+,11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYOBAJOAUOLJ-GFULKKFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)